molecular formula C19H26N6O2 B7133498 N-ethyl-3-[[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetyl]amino]benzamide

N-ethyl-3-[[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetyl]amino]benzamide

Cat. No.: B7133498
M. Wt: 370.4 g/mol
InChI Key: RKUHWRYUFDOOSL-UHFFFAOYSA-N
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Description

N-ethyl-3-[[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetyl]amino]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to a piperazine ring, which is further substituted with a methylpyrazole group. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.

Properties

IUPAC Name

N-ethyl-3-[[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O2/c1-3-20-19(27)15-5-4-6-16(11-15)22-18(26)14-24-7-9-25(10-8-24)17-12-21-23(2)13-17/h4-6,11-13H,3,7-10,14H2,1-2H3,(H,20,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUHWRYUFDOOSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-[[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetyl]amino]benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperazine derivative, which is then acylated with an appropriate benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-[[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetyl]amino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-ethyl-3-[[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetyl]amino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-ethyl-3-[[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetyl]amino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For instance, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-3-[[2-[4-(1-methylpyrazol-4-yl)piperazin-1-yl]acetyl]amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

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